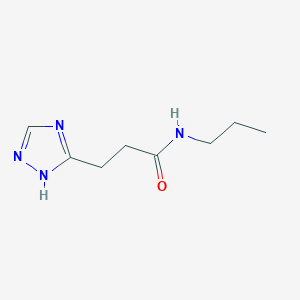![molecular formula C11H10N2O3S B2383633 4-{[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}benzoic acid CAS No. 929973-36-4](/img/structure/B2383633.png)
4-{[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}benzoic acid (4-MOMB) is an organic compound belonging to the class of carboxylic acids. 4-MOMB is a relatively new compound and has been studied for its potential applications in scientific research.
Scientific Research Applications
Anti-Infective Agents
4-{[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}benzoic acid: has been investigated as an anti-infective agent. Researchers have synthesized various 1,2,4-oxadiazole derivatives with anti-bacterial, anti-viral, and anti-leishmanial activities . These compounds hold promise in combating infectious diseases caused by microorganisms such as bacteria, viruses, and parasites.
Antibacterial Activity
In vitro studies have explored the antibacterial potential of this compound. It exhibits activity against certain bacterial strains, making it a candidate for further investigation as an antibiotic agent .
Antifungal Properties
4-{[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}benzoic acid: has demonstrated antifungal activity against various fungi. Notably, compound 5d exhibited prominent antifungal effects, suggesting its potential as a broad-spectrum antifungal agent .
Mode of Action
Understanding the mode of action is crucial for drug development. Researchers have explored the chemical insights of 1,2,4-oxadiazoles, including this compound, to design new chemical entities with anti-infective properties. Investigating the interactions with microbial targets provides valuable information for drug design .
Structural Variations
The versatility of 1,2,4-oxadiazoles lies in their regioisomeric structures. Researchers have synthesized derivatives with different substitution patterns (e.g., 1,2,3-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole). These variations impact their biological activities and pharmacological profiles .
Toxicity Assessment
In vivo toxicity studies in mice have shown that this compound is non-toxic at a concentration of 100 mg/kg. This safety profile is essential for further drug development and clinical evaluation .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-oxadiazoles, have been found to be incorporated in many experimental, investigational, and marketed drugs .
Mode of Action
It is known that 1,2,4-oxadiazoles can interact with their targets through various mechanisms, depending on the specific structure of the compound and the target .
Biochemical Pathways
1,2,4-oxadiazoles are known to be involved in a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Compounds with similar structures have been found to exhibit a broad spectrum of biological effects .
properties
IUPAC Name |
4-[(3-methyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S/c1-7-12-10(16-13-7)6-17-9-4-2-8(3-5-9)11(14)15/h2-5H,6H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSBNRJMZYYGHKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CSC2=CC=C(C=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}benzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

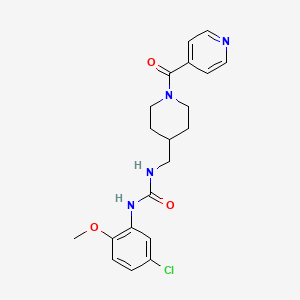
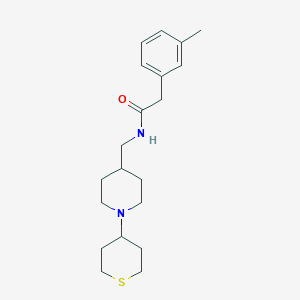
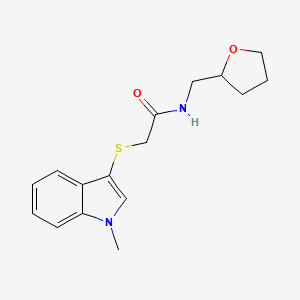
![3-(2-(4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2383555.png)
![3-methoxy-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2383557.png)
![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(4-methylthiophen-2-yl)methanone](/img/structure/B2383558.png)

![N-(1,3-benzodioxol-5-ylmethyl)-N-[(E)-(4-bromo-3-thienyl)methylidene]amine](/img/structure/B2383560.png)
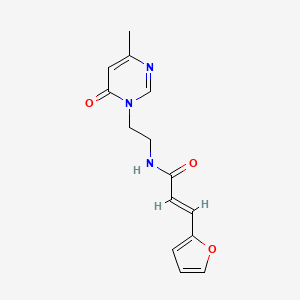
![9-Methyl-6,9-diazaspiro[4.5]decane dihydrochloride](/img/structure/B2383565.png)

![N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-amine](/img/structure/B2383567.png)
![N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)propionamide](/img/structure/B2383572.png)
